![molecular formula C12H11ClN2O4 B2377656 N-(5-chloro-2-methoxyphenyl)-3-methoxyisoxazole-5-carboxamide CAS No. 1428358-48-8](/img/structure/B2377656.png)
N-(5-chloro-2-methoxyphenyl)-3-methoxyisoxazole-5-carboxamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-3-methoxyisoxazole-5-carboxamide, also known as PHCCC, is a compound that has been studied for its potential as a positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4). This compound has shown promise in preclinical studies for its ability to modulate glutamate signaling, which has implications for the treatment of various neurological and psychiatric disorders.
Scientific Research Applications
Synthesis and Characterization
- Research has been conducted on the synthesis and characterization of novel compounds related to N-(5-chloro-2-methoxyphenyl)-3-methoxyisoxazole-5-carboxamide. For example, Hassan, Hafez, and Osman (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives, establishing their structures based on various analytical techniques (Hassan, Hafez, & Osman, 2014).
Cytotoxic Activities
- These synthesized compounds have been evaluated for their in vitro cytotoxic activities. For instance, the aforementioned study by Hassan et al. included screening for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Applications in Antitumor Research
- Some of the compounds related to this compound have shown potential in antitumor research. For example, the synthesis of pyrazolo[1,5-a]pyrimidines and their evaluation for cytotoxicity against human cancer cell lines highlight the relevance of these compounds in cancer research (Ashraf S. Hassan et al., 2015).
Methodologies in Compound Synthesis
- The research also includes methodologies for compound synthesis. Bhaskar et al. (2019) demonstrated a 'one-pot' reductive cyclization process for synthesizing similar compounds, emphasizing the importance of efficient synthetic routes in medicinal chemistry (Bhaskar et al., 2019).
Potential as Radiotracers
- Compounds like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide have been synthesized for potential use as radiotracers in medical imaging, particularly for studying cannabinoid receptors (Katoch-Rouse & Horti, 2003).
Applications in Antimicrobial Research
- Some derivatives have been synthesized and screened for antimycobacterial activity, indicating their potential application in developing new treatments for bacterial infections, such as tuberculosis (Zítko et al., 2013).
Other Biological Activities
- Investigations into the biological activities of these compounds also encompass antimicrobial, antitumor, and antioxidant properties, as shown in several studies focusing on different derivatives and their potential applications (Khalifa et al., 2015).
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interact with their targets through non-covalent interactions such as hydrogen bonding, π–π stacking, and ch–o interactions . These interactions can lead to changes in the conformation and function of the target molecules.
Biochemical Pathways
The downstream effects of these pathway alterations would depend on the nature of the targets and the specific interactions with the compound .
Result of Action
The effects would likely be a result of the compound’s interaction with its molecular targets and the subsequent alterations in biochemical pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other interacting molecules can influence the action, efficacy, and stability of the compound. These factors can affect the compound’s conformation, its interactions with targets, and its overall biological activity .
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-methoxy-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4/c1-17-9-4-3-7(13)5-8(9)14-12(16)10-6-11(18-2)15-19-10/h3-6H,1-2H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROUWGUMBDKMQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NO2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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